AMPAR-Stargazin Modulation: Negative Bioactivity Fingerprint Differentiates This Compound from Active NAM/PAM Analogs
In a Vanderbilt HTS campaign measuring modulation of AMPAR-stargazin complexes, CAS 899956-17-3 was classified as “Inactive” with a pctMAX of 32.0 ± 6.5% (mean ± SD, n=3 replicate wells) relative to the maximal glutamate response . By contrast, the screening campaign identified structurally unrelated NAM and PAM compounds (VU0612951, VU0627849) with IC₅₀/EC₅₀ values in the low micromolar range on stargazin-containing complexes [1]. This negative result is a quantitative, assay-specific identifier that distinguishes CAS 899956-17-3 from analogs that exhibit positive modulation of the same target. For research groups seeking an oxalamide scaffold that does NOT interfere with AMPAR-stargazin pharmacology, this compound offers a verified inactive baseline.
| Evidence Dimension | AMPAR-stargazin modulation (pctMAX relative to glutamate max) |
|---|---|
| Target Compound Data | Inactive; pctMAX = 32.0 ± 6.5% (n=3) |
| Comparator Or Baseline | VU0612951 (NAM) and VU0627849 (PAM) identified in same screen; IC₅₀/EC₅₀ in low µM range on stargazin complexes |
| Quantified Difference | Target compound shows no significant modulation (pctMAX ~32%, equivalent to baseline noise), whereas active hits show >50% modulation at ≤10 µM |
| Conditions | Cell-based voltage-sensitive dye (VSD) assay; HEK cells co-expressing GluA2 and stargazin (mouse); Vanderbilt Screening Center for GPCRs, Ion Channels and Transporters |
Why This Matters
This assay-proven inactivity provides a unique negative-selection fingerprint that prevents procurement of an incorrect oxalamide analog when AMPAR-stargazin neutrality is required.
- [1] Sulikowski GA et al. Screening for AMPA receptor auxiliary subunit specific modulators. PLoS ONE 2017; 12(3): e0174742. DOI: 10.1371/journal.pone.0174742. View Source
